Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide
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Overview
Description
Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide is a chemical compound with the molecular formula C15H18BrNO3BrH It is a derivative of piperidine, a six-membered ring containing nitrogen, and features a bromine atom, a benzyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide typically involves multiple steps. One common method starts with the bromination of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base like triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while reduction can produce an alcohol derivative .
Scientific Research Applications
Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: Lacks the bromine atom but shares the core piperidine structure.
Ethyl 1-benzyl-4-chloro-3-oxopiperidine-4-carboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 1-benzyl-4-fluoro-3-oxopiperidine-4-carboxylate: Contains a fluorine atom in place of bromine.
Uniqueness
Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate hydrobromide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound particularly valuable in certain research applications .
Properties
IUPAC Name |
ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO3.BrH/c1-2-20-14(19)15(16)8-9-17(11-13(15)18)10-12-6-4-3-5-7-12;/h3-7H,2,8-11H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXCZRYCYWUDAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1=O)CC2=CC=CC=C2)Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Br2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735052 |
Source
|
Record name | Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1303972-94-2 |
Source
|
Record name | Ethyl 1-benzyl-4-bromo-3-oxopiperidine-4-carboxylate--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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